molecular formula C8H9N5 B13803019 5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine CAS No. 55408-62-3

5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine

Cat. No.: B13803019
CAS No.: 55408-62-3
M. Wt: 175.19 g/mol
InChI Key: LUNNJFMOQIJIAG-UHFFFAOYSA-N
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Description

5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine is a nitrogen-containing heterocyclic compound. It belongs to the pyrrolopyrazine family, which is known for its diverse biological activities. Compounds with this scaffold have shown antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including 5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine, can be achieved through various methods:

Industrial Production Methods

Industrial production methods for pyrrolopyrazine derivatives often involve the use of transition-metal-free strategies. For example, the preparation of pyrrolo[1,2-a]pyrazines with various enones can be achieved in three steps: cross-coupling of pyrrole ring with acyl (bromo)acetylenes, addition of propargylamine, and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Chemical Reactions Analysis

Types of Reactions

5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the specific transformation desired .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives. Substitution reactions can yield a wide variety of substituted pyrrolopyrazine derivatives .

Scientific Research Applications

5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, some pyrrolopyrazine derivatives have been shown to inhibit kinase activity, which is important for cell signaling and regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine include other pyrrolopyrazine derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique substitution pattern, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

CAS No.

55408-62-3

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

5-imino-2,3-dimethylpyrrolo[3,4-b]pyrazin-7-amine

InChI

InChI=1S/C8H9N5/c1-3-4(2)12-6-5(11-3)7(9)13-8(6)10/h1-2H3,(H3,9,10,13)

InChI Key

LUNNJFMOQIJIAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC2=N)N)C

Origin of Product

United States

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